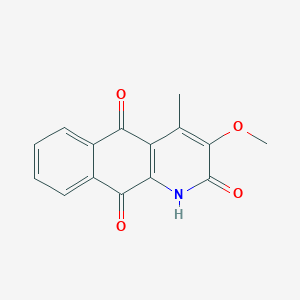
(2S,3R)-3-hydroxy-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-hydroxy-2-methylpentanoic acid is a diketide with a pentanoic acid structure substituted at the alpha and beta positions by methyl and hydroxy groups respectively. It is a diketide, a 3-hydroxy monocarboxylic acid and a hydroxy fatty acid.
Scientific Research Applications
1. Role in Wine Aroma and Aging
- A study by Lytra et al. (2017) developed a method to quantify various substituted acids, including (2S)-2-hydroxy-4-methylpentanoic acid, in red wines. This research found a positive correlation between the age of wine and levels of certain substituted esters and their corresponding acids, suggesting a role in the aging process and aroma development of wines (Lytra et al., 2017).
2. Quantitative Determination in Alcoholic Beverages
- Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. This study highlights the potential sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).
3. Crystallographic Studies
- Curland et al. (2018) investigated the crystal structure of a polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, contributing to the understanding of molecular interactions and structures (Curland et al., 2018).
4. Synthesis Methods and Chemical Reactions
- Research by Braun and Gräf (2003) discussed the stereoselective aldol reaction involving (R)-3-hydroxy-4-methylpentanoic acid, providing insights into specific synthesis methods and chemical reactions of similar compounds (Braun & Gräf, 2003).
5. Role in Polymer Synthesis
- Franz et al. (2009) explored the synthesis of uniform, hydrophilic/hydrophobic patterned oligomers using (2S)-2-hydroxy-4-methylpentanoic acid. This research contributes to polymer science, particularly in the development of foldamers with different side-chain functionalities (Franz et al., 2009).
6. Biological Activity Studies
- Nehls et al. (2013) synthesized N-(β-Carboxyethyl)-α-isoleucine, which involved (2S,3S)-2-amino-3-methylpentanoic acid. This compound is of interest due to its biological activity, offering insights into potential pharmaceutical applications (Nehls et al., 2013).
7. Flavor Enhancement in Food and Beverages
- Lytra et al. (2015) studied the enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wines. This research demonstrates the compound's role in enhancing fruity aroma in various types of wines (Lytra et al., 2015).
properties
Product Name |
(2S,3R)-3-hydroxy-2-methylpentanoic acid |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
NVIHALDXJWGLFD-CRCLSJGQSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)C(=O)O)O |
SMILES |
CCC(C(C)C(=O)O)O |
Canonical SMILES |
CCC(C(C)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)


![8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B1249986.png)

![(E)-but-2-enedioic acid;N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine](/img/structure/B1249990.png)




![(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-aminopropanoyl]-methylamino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249999.png)
